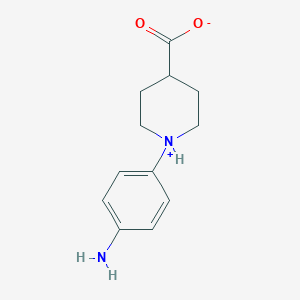![molecular formula C12H16 B7856724 Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,9-dimethyl CAS No. 67003-10-5](/img/structure/B7856724.png)
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,9-dimethyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,9-dimethyl: is a complex organic compound with the molecular formula C12H16 . It is a derivative of dicyclopentadiene, featuring a tricyclic structure with methyl groups at the 3 and 9 positions
Synthetic Routes and Reaction Conditions:
Hydrogenation: One common method involves the hydrogenation of dicyclopentadiene in the presence of a palladium catalyst on gamma-alumina (Pd/γ-Al2O3) at 76°C. This process proceeds via an intermediate endo-tricyclo[5.2.1.0(2.6)]dec-3-ene to form the final product.
Other Methods: Various other synthetic routes may involve different catalysts and reaction conditions, but the hydrogenation method is the most widely used due to its efficiency and reliability.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of catalyst and reaction conditions is optimized to maximize production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the compound to simpler hydrocarbons.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alkanes and alkenes.
Substitution Products: Halogenated compounds and other functionalized derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound finds applications in the production of advanced materials, such as polymers and resins.
作用机制
The exact mechanism by which Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,9-dimethyl exerts its effects depends on its specific application. In general, its reactivity is influenced by the presence of the tricyclic structure and the methyl groups, which can affect the electronic properties of the molecule. The molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or industrial processes.
相似化合物的比较
Dicyclopentadiene: The parent compound without methyl groups.
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,7-dimethyl: A structural isomer with methyl groups at different positions.
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,9-dimethyl: The compound .
Uniqueness:
The presence of methyl groups at the 3 and 9 positions gives Tricyclo[5210(26)]deca-3,8-diene, 3,9-dimethyl unique steric and electronic properties compared to its isomers and the parent compound
属性
IUPAC Name |
3,9-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-7-3-4-10-9-5-8(2)11(6-9)12(7)10/h3,5,9-12H,4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAKIPFPYYHNLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C1C3CC2C=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369107 |
Source


|
| Record name | Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,9-dimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67003-10-5 |
Source


|
| Record name | Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,9-dimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(3-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7856643.png)
![7-(2-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7856655.png)
![7-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7856661.png)
![3-(3,4-Diethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B7856670.png)
![3-(3,4-Diethoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B7856677.png)
![(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B7856685.png)
![(1Z)-1-[4-(1H-pyrrol-1-yl)phenyl]ethanone oxime](/img/structure/B7856693.png)
![3-[2-(1-ethyl-3-methylpyrazol-4-yl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B7856697.png)






